molecular formula C19H22N2O B5537083 3-Phenyl-1-(4-phenylpiperazin-1-yl)propan-1-one

3-Phenyl-1-(4-phenylpiperazin-1-yl)propan-1-one

Cat. No.: B5537083
M. Wt: 294.4 g/mol
InChI Key: JZTGCJCGVHCPIQ-UHFFFAOYSA-N
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Description

3-Phenyl-1-(4-phenylpiperazin-1-yl)propan-1-one is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry. This compound features a phenyl group attached to a piperazine ring, which is further connected to a propanone moiety. The unique structure of this compound makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1-(4-phenylpiperazin-1-yl)propan-1-one typically involves the following steps:

    Formation of Piperazine Derivative: The initial step involves the formation of the piperazine derivative. This can be achieved by reacting phenylpiperazine with an appropriate alkylating agent under controlled conditions.

    Attachment of Phenyl Group: The phenyl group is introduced through a nucleophilic substitution reaction, where the piperazine derivative reacts with a phenyl halide.

    Formation of Propanone Moiety:

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1-(4-phenylpiperazin-1-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

    Oxidation: Formation of phenylpiperazine oxides or hydroxyl derivatives.

    Reduction: Conversion to 3-phenyl-1-(4-phenylpiperazin-1-yl)propan-1-ol.

    Substitution: Various substituted phenylpiperazine derivatives.

Scientific Research Applications

3-Phenyl-1-(4-phenylpiperazin-1-yl)propan-1-one has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-1-(4-phenylpiperazin-1-yl)propan-1-one is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of phenyl and piperazine moieties allows for versatile chemical modifications and potential therapeutic applications.

Properties

IUPAC Name

3-phenyl-1-(4-phenylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c22-19(12-11-17-7-3-1-4-8-17)21-15-13-20(14-16-21)18-9-5-2-6-10-18/h1-10H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZTGCJCGVHCPIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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